1-(シアノメチル)ピペリジン-4-オン

説明

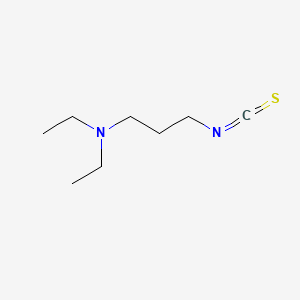

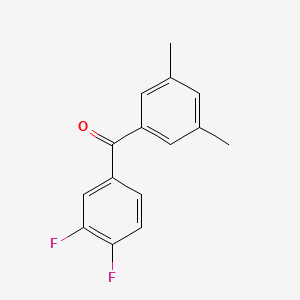

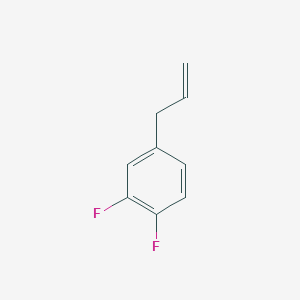

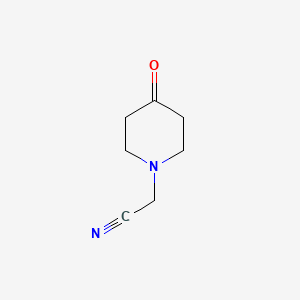

“2-(4-Oxopiperidin-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(4-Oxopiperidin-1-yl)acetonitrile” consists of a piperidine ring with an oxo group at the 4-position and an acetonitrile group attached to the nitrogen .Physical And Chemical Properties Analysis

“2-(4-Oxopiperidin-1-yl)acetonitrile” is a solid at room temperature. It has a predicted melting point of 67.92°C, a predicted boiling point of approximately 284.3°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.49 .科学的研究の応用

1-(シアノメチル)ピペリジン-4-オン: 包括的な分析

プロテオミクス研究: この化合物は、プロテオームとその機能を研究するプロテオミクス研究で使用されます。プロテオミクスにおける具体的な用途は検索結果には記載されていませんが、タンパク質相互作用と構造の分析に使用される可能性があります。

がん研究: 3,5-ビス(アリーリデン)-4-ピペリドン系化合物のホスホネート誘導体は、横紋筋肉腫(RD)、前立腺がん(PC3)、結腸がん(HCT116)、乳がん(MCF7)など、さまざまなヒトがん細胞株に対して阻害効果を示すことが判明しています。これには1-(シアノメチル)ピペリジン-4-オンが含まれる可能性があります .

創薬: この化合物は、特に抗凝固剤として脳卒中の予防に使用されるエドキサバンなどの医薬品の合成における中間体として、創薬において潜在的な用途があります .

キナーゼ阻害: これは、がんの治療において重要なキナーゼ阻害剤の設計にも関与している可能性があります。キナーゼ阻害剤は、がん細胞の増殖と増殖を調節する特定の酵素を標的にすることができます。

生化学研究: 研究目的の生化学物質として、生きた生物内の化学反応とプロセスを理解するために、さまざまな生化学的アッセイや実験で使用される可能性があります。

分析化学: この化合物の特性は、NMR、HPLC、LC-MS、およびUPLCなどの技術を使用して分析され、さまざまな条件下での構造と挙動を理解することができます .

将来の方向性

Piperidine derivatives, such as “2-(4-Oxopiperidin-1-yl)acetonitrile”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

It is used as a biochemical for proteomics research .

Mode of Action

It is known that this compound is a key intermediate in the synthesis of apixaban , a potent inhibitor of blood coagulation factor Xa .

Biochemical Pathways

Given its role in the synthesis of apixaban , it may indirectly influence the coagulation cascade, which is the pathway that Apixaban acts upon .

Pharmacokinetics

It is known that this compound is a solid at room temperature, with a predicted melting point of 6792° C and a predicted boiling point of 2843° C at 760 mmHg .

Result of Action

Given its role in the synthesis of apixaban , it may indirectly contribute to the inhibition of blood coagulation factor Xa .

Action Environment

It is recommended to store this compound at room temperature .

生化学分析

Biochemical Properties

2-(4-Oxopiperidin-1-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their activity and thereby affecting protein degradation and synthesis pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context .

Cellular Effects

The effects of 2-(4-Oxopiperidin-1-yl)acetonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 2-(4-Oxopiperidin-1-yl)acetonitrile can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-(4-Oxopiperidin-1-yl)acetonitrile exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the broader biochemical and cellular effects of 2-(4-Oxopiperidin-1-yl)acetonitrile .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(4-Oxopiperidin-1-yl)acetonitrile over time in laboratory settings are important factors to consider . This compound is relatively stable under standard laboratory conditions, with a predicted melting point of 67.92°C and a boiling point of approximately 284.3°C at 760 mmHg . Long-term studies have shown that it can undergo degradation, leading to changes in its biochemical activity and effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results involving 2-(4-Oxopiperidin-1-yl)acetonitrile .

Dosage Effects in Animal Models

The effects of 2-(4-Oxopiperidin-1-yl)acetonitrile vary with different dosages in animal models . At lower doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular function . Understanding these dosage effects is essential for determining the therapeutic potential and safety profile of 2-(4-Oxopiperidin-1-yl)acetonitrile .

Metabolic Pathways

2-(4-Oxopiperidin-1-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells . These interactions are critical for understanding the broader metabolic effects of 2-(4-Oxopiperidin-1-yl)acetonitrile .

Transport and Distribution

The transport and distribution of 2-(4-Oxopiperidin-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 2-(4-Oxopiperidin-1-yl)acetonitrile within specific tissues and cells are important factors for its overall activity and function .

Subcellular Localization

The subcellular localization of 2-(4-Oxopiperidin-1-yl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it interacts with biomolecules and exerts its effects . Understanding the subcellular localization of 2-(4-Oxopiperidin-1-yl)acetonitrile is essential for elucidating its mechanism of action and overall biochemical activity .

特性

IUPAC Name |

2-(4-oxopiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDXILKGPTDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375414 | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259180-65-9 | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。